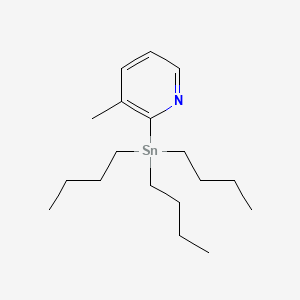

3-Methyl-2-(tributylstannyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDWZQDTTVYOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586018 | |

| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-97-1 | |

| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-2-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methyl-2-(tributylstannyl)pyridine in Modern Organic Synthesis

This compound is a pivotal organostannane reagent, highly valued in the pharmaceutical and materials science sectors. Its significance lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many pharmaceutical agents and organic materials. The presence of the methyl group at the 3-position and the tributylstannyl moiety at the 2-position of the pyridine ring provides a unique steric and electronic profile, enabling highly specific and efficient coupling with a wide range of organic electrophiles.[3] The stability of organostannanes to air and moisture, compared to other organometallic reagents, makes them particularly attractive for use in complex synthetic pathways.[4] However, the synthesis and purification of these compounds require careful consideration due to the inherent toxicity of organotin compounds.[5] This guide provides an in-depth, field-proven protocol for the synthesis and purification of this compound, emphasizing the underlying chemical principles and practical considerations for achieving high purity and yield.

Synthetic Strategy: A Two-Step Approach from 2-Bromo-3-methylpyridine

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-bromo-3-methylpyridine. This strategy involves a halogen-metal exchange followed by quenching with an electrophilic tin reagent.

Core Reaction Scheme:

The overall transformation can be summarized as follows:

-

Lithiation: 2-Bromo-3-methylpyridine undergoes a bromine-lithium exchange with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to generate the highly reactive 2-lithio-3-methylpyridine intermediate.

-

Stannylation: The in-situ generated organolithium species is then quenched with tributyltin chloride to afford the desired this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to provide a robust and reproducible method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| 2-Bromo-3-methylpyridine | C6H6BrN | 172.02 | 1.00 g | 5.81 | >98% | Commercially Available |

| n-Butyllithium (n-BuLi) | C4H9Li | 64.06 | 2.5 M in hexanes | 2.56 mL | 6.40 | Anhydrous |

| Tributyltin chloride | C12H27ClSn | 325.51 | 2.08 g (1.8 mL) | 6.40 | >96% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 20 mL | - | Anhydrous | Distilled from Na/benzophenone |

| Saturated aq. NH4Cl | NH4Cl | 53.49 | As needed | - | - | - |

| Diethyl ether | (C2H5)2O | 74.12 | As needed | - | Anhydrous | - |

| Anhydrous MgSO4 | MgSO4 | 120.37 | As needed | - | - | - |

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-3-methylpyridine (1.00 g, 5.81 mmol).

-

Dissolution and Cooling: Anhydrous tetrahydrofuran (THF, 20 mL) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 2.56 mL, 6.40 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C. The formation of the lithiated species is typically indicated by a color change. The reaction mixture is stirred at -78 °C for an additional 30 minutes.[6]

-

Stannylation: Tributyltin chloride (1.8 mL, 6.40 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour.[6]

-

Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Purification: Addressing the Organotin Challenge

The purification of organostannanes can be challenging due to the presence of tin-containing byproducts, which are often difficult to separate from the desired product.[5]

Recommended Purification Technique: Fluoride-Treated Silica Gel Chromatography

A highly effective method for removing organotin impurities involves chromatography on silica gel that has been treated with potassium fluoride.[7][8]

-

Column Preparation: A slurry of silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate) is prepared. A layer of potassium fluoride can be added on top of the silica gel.

-

Elution: The crude product is loaded onto the column and eluted with an appropriate solvent system. The organotin byproducts will react with the potassium fluoride and remain on the column, allowing for the isolation of the pure this compound.

Alternatively, washing the organic extract with an aqueous KF solution can help remove a significant portion of tin salts before chromatography.[9]

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include those for the pyridine ring protons, the methyl group protons, and the protons of the tributylstannyl group. The chemical shifts of the pyridine protons will be influenced by the electron-donating methyl group and the electropositive tin atom.[10]

-

¹³C NMR (101 MHz, CDCl₃): The spectrum should show distinct signals for all carbon atoms in the molecule.

-

¹¹⁹Sn NMR (149 MHz, CDCl₃): This technique is particularly useful for confirming the presence of the tin-carbon bond and can provide information about the coordination environment of the tin atom.[11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Mechanism and Causality: The "Why" Behind the "How"

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis.

Halogen-Metal Exchange: A Nucleophilic Attack on Halogen

The reaction between 2-bromo-3-methylpyridine and n-butyllithium is a halogen-metal exchange, not a simple deprotonation. The highly polarized C-Li bond of n-BuLi acts as a potent nucleophile, attacking the electrophilic bromine atom. This forms a transient "ate" complex, which then collapses to form the more stable 2-lithio-3-methylpyridine and butyl bromide.[12] The low temperature (-78 °C) is critical to prevent side reactions, such as the addition of n-BuLi to the pyridine ring or deprotonation of the methyl group.[13]

Stannylation: Quenching the Organolithium

The 2-lithio-3-methylpyridine is a powerful nucleophile and base. The addition of tributyltin chloride, an electrophilic tin species, results in a nucleophilic attack by the carbanionic carbon of the pyridine ring on the tin atom, displacing the chloride ion and forming the desired C-Sn bond.

Visualizing the Process

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism for the lithiation and stannylation steps.

Applications in Drug Development: The Power of Stille Coupling

This compound is a valuable precursor for the synthesis of more complex molecules through the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and various organic halides or triflates, enabling the construction of diverse molecular scaffolds for drug discovery.[3][4]

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5][14] Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

References

-

Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

-

ResearchGate. (2015, October 15). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? Retrieved from [Link]

- Google Patents. (n.d.). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.

-

ACS Publications. (n.d.). A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.

-

ResearchGate. (2013). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Retrieved from [Link]

-

Semantic Scholar. (2012). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex... Retrieved from [Link]

- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

- El-Hiti, G. A., & Smith, K. (2015).

-

Royal Society of Chemistry. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]

-

De Gruyter. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved from [Link]

-

YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. Retrieved from [Link]

- Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

AZoM. (n.d.). Exploring the Material Science Applications of 2-Bromo-3-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2025). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. rsc.org [rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. This compound | C18H33NSn | CID 16427098 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-2-(tributylstannyl)pyridine CAS number and properties

An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key organostannane reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound's properties, synthesis, and applications.

Introduction: The Role of Organostannanes in Synthetic Chemistry

Organometallic chemistry is a field that bridges traditional inorganic and organic chemistry, focusing on compounds with a direct bond between a carbon atom and a metal.[1] Among these, organotin compounds, or organostannanes, are particularly valuable for their ability to form new carbon-carbon bonds, a critical process in constructing complex organic molecules for pharmaceuticals and materials science.[2] The most prominent application of organotin reagents is the Palladium-catalyzed Stille cross-coupling reaction, which joins the organostannane with an organic electrophile.[2] this compound belongs to this important class of reagents, offering a versatile building block for the synthesis of substituted pyridine derivatives.

Core Compound Identification and Properties

The subject of this guide, this compound, is a specialized organotin reagent. Its unique structure, featuring a tributyltin moiety attached to a methyl-substituted pyridine ring, makes it a valuable partner in cross-coupling reactions.

-

Chemical Name: this compound

-

IUPAC Name: tributyl-(3-methyl-2-pyridinyl)stannane[3]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of the compound.

| Property | Value | Source |

| Molecular Weight | 382.17 g/mol | [4][6] |

| Exact Mass | 383.163503 Da | [3] |

| Appearance | Liquid (presumed) | |

| Density | No data available | |

| Boiling Point | No data available | |

| Refractive Index | No data available |

Safety and Hazard Information

Organotin compounds, including tributyltin derivatives, are known for their toxicity and require careful handling.[7] The hazard profile for this compound is significant and all laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed[3] |

| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[3] |

| Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[3] |

| STOT, Repeated Exposure | Danger | H372: Causes damage to organs through prolonged or repeated exposure[3] |

| Aquatic Hazard, Acute | Warning | H400: Very toxic to aquatic life[3] |

STOT: Specific Target Organ Toxicity

Synthesis Protocol: A Validated Approach

The synthesis of pyridylstannanes is typically achieved through a lithium-halogen exchange followed by quenching with an electrophilic tin reagent. The following protocol is a standard, reliable method adapted from procedures for analogous compounds.[8][9] The core principle is the generation of a highly reactive organolithium intermediate from a halogenated pyridine precursor, which then reacts with tributyltin chloride.

Experimental Workflow

-

Reactor Setup: A multi-neck, flame-dried flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The system is purged with dry nitrogen to ensure an inert atmosphere.

-

Precursor Introduction: 2-Bromo-3-methylpyridine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added to the reaction flask.

-

Generation of Organolithium Reagent: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The formation of the lithiated pyridine is often indicated by a color change.[9] The mixture is stirred at this temperature for 60 minutes.

-

Stannylation: Tributyltin chloride (1.05 eq) is added dropwise to the reaction mixture at -78°C. The reaction is maintained at this temperature for 1-2 hours and then allowed to warm slowly to room temperature.

-

Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Cross-Coupling Chemistry

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[2] This reaction is a powerful method for creating carbon-carbon bonds, particularly for synthesizing complex biaryl compounds, which are common motifs in pharmaceuticals.

The Stille Reaction: A Mechanistic Overview

The Stille reaction involves a catalytic cycle that can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) complex.

-

Transmetalation: The organostannane reagent (R²-SnBu₃) transfers its organic group (the 3-methyl-2-pyridinyl moiety in this case) to the palladium center, displacing the halide/triflate. This is the key step where the tin reagent participates.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The presence of the methyl group and the nitrogen atom in the pyridine ring can influence the electronic properties and coordinating ability of the reagent, offering unique reactivity profiles for drug discovery and materials science applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

-

Wikipedia. (n.d.). Organometallic chemistry. Retrieved from [Link]

Sources

- 1. Organometallic chemistry - Wikipedia [en.wikipedia.org]

- 2. Tri(butyl)vinyltin | Benchchem [benchchem.com]

- 3. This compound | C18H33NSn | CID 16427098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 259807-97-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Tributyltin - Wikipedia [en.wikipedia.org]

- 8. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 9. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

A Senior Application Scientist's Technical Guide to 3-Methyl-2-(tributylstannyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 3-Methyl-2-(tributylstannyl)pyridine in Modern Synthesis

In the landscape of modern organic chemistry, the efficient construction of carbon-carbon bonds is paramount, particularly in the synthesis of complex pharmaceutical intermediates and functional materials. Among the array of organometallic reagents available, organostannanes hold a significant position due to their stability, reactivity, and versatility in palladium-catalyzed cross-coupling reactions. This compound is a specialized building block that offers chemists a reliable method for introducing a 3-methylpyridin-2-yl moiety into a target molecule.

This guide provides an in-depth examination of this compound, moving beyond a simple recitation of properties to explore the causality behind its synthesis and application. As a key reagent for the Stille cross-coupling reaction, its strategic use enables the formation of C-C bonds that are often challenging to construct using other methods, especially in the synthesis of substituted bipyridine ligands and other heterocyclic scaffolds.[1][2][3] We will delve into its chemical characteristics, a validated synthesis protocol, its primary application in the Stille reaction, and the critical safety considerations inherent to working with organotin compounds.

Core Chemical & Physical Properties

A foundational understanding of a reagent's physical properties is critical for its successful application in experimental design, including solvent selection, reaction temperature, and purification strategy. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | tributyl(3-methylpyridin-2-yl)stannane | PubChem[4] |

| CAS Number | 259807-97-1 | ChemicalBook[5] |

| Molecular Formula | C₁₈H₃₃NSn | PubChem[4] |

| Molecular Weight | 382.17 g/mol | PubChem[4] |

| Appearance | Liquid | Sigma-Aldrich[6] |

| Boiling Point | 396.76 °C at 760 mmHg (Predicted) | LookChem[7] |

| Density | 1.106 g/mL at 25 °C | Sigma-Aldrich[6] |

| Refractive Index | n20/D 1.514 | Sigma-Aldrich[6] |

| SMILES | CCCC(CCCC)C1=C(C=CC=N1)C | PubChem[4] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of organostannanes like this compound is typically achieved via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent. This method is highly efficient but requires stringent anhydrous and anaerobic conditions to prevent the degradation of the highly reactive organolithium intermediate.

The chosen precursor, 2-bromo-3-methylpyridine, is strategic. The bromine atom at the 2-position is readily susceptible to lithium-halogen exchange. The reaction is performed at extremely low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions, such as the deprotonation of the methyl group or attack on the pyridine ring by the n-butyllithium.[8][9]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

System Preparation: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-3-methylpyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically 1.6 M in hexanes, 1.05 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The formation of the lithiated intermediate is often accompanied by a color change. The mixture is stirred at -78 °C for 60 minutes.[9]

-

Causality: The excess n-BuLi ensures complete conversion of the starting material. The slow addition and low temperature are critical to prevent side reactions and ensure regioselectivity.

-

-

Stannylation: Tributyltin chloride (1.05 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir for 2-3 hours at this temperature before being allowed to warm slowly to room temperature overnight.[9][10]

-

Causality: The tributyltin chloride acts as an electrophile, reacting with the nucleophilic carbon of the lithiated pyridine to form the desired C-Sn bond.

-

-

Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[2][11] This palladium-catalyzed reaction forms a new carbon-carbon bond between an sp²-hybridized organostannane and an sp²-hybridized organic halide or triflate. The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules like bipyridines.[1][12]

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, exchanges its organic group with the halide on the palladium center. This is often the rate-determining step. The presence of ligands on the palladium is crucial for facilitating this step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Representative Protocol: Stille Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

-

Reagents & Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and an appropriate solvent (e.g., anhydrous DMF or toluene).

-

Causality: A slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide. The catalyst is the heart of the reaction; Pd(PPh₃)₄ is a common choice as it is a pre-formed, air-stable source of the active Pd(0) species.

-

-

Reaction: The mixture is degassed via several "freeze-pump-thaw" cycles or by bubbling argon through the solution for 15-30 minutes. The reaction is then heated (typically 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed.[13]

-

Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup: Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF).

-

Self-Validation: The KF wash is a key step in the workup of Stille reactions. Fluoride ions have a high affinity for tin and will react with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which can often be removed by filtration. This simplifies purification significantly.

-

-

Purification: The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling of an Organotin Reagent

Trustworthiness in experimental science begins with safety. Organotin compounds, including this compound, are highly toxic and require careful handling.

-

Acute Toxicity: The compound is toxic if swallowed and harmful in contact with skin.[4]

-

Irritation: It is known to cause skin and serious eye irritation.[4]

-

Organ Damage: A significant hazard is the potential for damage to organs through prolonged or repeated exposure.[4]

-

Environmental Hazard: It is very toxic to aquatic life.[4]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this reagent in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.

-

Waste Disposal: All waste materials, including contaminated glassware, solvents, and silica gel from purification, must be disposed of as hazardous organotin waste according to institutional and local regulations. Do not pour any amount down the drain.

-

Spill Management: Have a spill kit ready that is appropriate for organometallic compounds. In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical cleanup.

Conclusion

This compound is a valuable and highly effective reagent for introducing the 3-methylpyridin-2-yl group in complex molecule synthesis. Its utility is centered on its role in the robust and functional-group-tolerant Stille cross-coupling reaction. While its synthesis is straightforward, it demands rigorous anaerobic and anhydrous techniques. The primary drawback of its use is the high toxicity associated with all organostannane compounds, which necessitates strict adherence to safety protocols. For the discerning researcher in drug development or materials science, a comprehensive understanding of its properties, synthesis, and safe handling is essential to fully leverage its synthetic potential.

References

- Recent Progress on the Synthesis of Bipyridine Derivatives.

- This compound | C18H33NSn.

- Recent Progress on the Synthesis of Bipyridine Deriv

- CAS 登录号:104693-47-2. chemBlink.

- This compound | 259807-97-1. ChemicalBook.

- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | C18H32FNSn.

- This compound. LookChem.

- Stille reaction. Wikipedia.

- Stille Coupling. Organic Chemistry Portal.

- Synthesis of 2,2′‐Bipyridines: Versatile Building Blocks for Sexy Architectures and Functional Nanomaterials.

- 5-Methyl-2-(tributylstannyl)pyridine 95 189195-41-3. Sigma-Aldrich.

- Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.

- Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells.

- Synthesis of (tributylstannyl)pyridine. ECHEMI.

- Recent Progress on the Synthesis of Bipyridine Derivatives.

- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.

- 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6. ChemicalBook.

- Synthesis routes of 2-(Tributylstannyl)pyridine. Benchchem.

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C18H33NSn | CID 16427098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 259807-97-1 [chemicalbook.com]

- 6. 5-Methyl-2-(tributylstannyl)pyridine 95 189195-41-3 [sigmaaldrich.com]

- 7. This compound|lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 10. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

The Synthetic Versatility of 3-Methyl-2-(tributylstannyl)pyridine: A Technical Guide to its Reactivity and Applications

Abstract

Substituted pyridines are fundamental scaffolds in modern medicinal chemistry and materials science.[1][2][3][4] Among the myriad of synthetic intermediates, organostannanes, particularly 3-Methyl-2-(tributylstannyl)pyridine, have emerged as powerful and versatile building blocks. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound. We will delve into the nuances of its primary application in palladium-catalyzed Stille cross-coupling reactions, offering insights into reaction mechanisms and optimization strategies. Furthermore, this guide will present detailed experimental protocols and discuss the strategic considerations for employing this reagent in the synthesis of complex molecular architectures, targeting researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. Consequently, the development of efficient and modular methods for the synthesis of highly substituted pyridines is a central theme in contemporary organic chemistry.[2][5][6][7] Organotin reagents, or organostannanes, have proven to be invaluable tools in this endeavor due to their stability to air and moisture, and their compatibility with a wide range of functional groups.[8][9] this compound, in particular, offers a strategic entry point for the introduction of a 3-methylpyridin-2-yl moiety, a common feature in biologically active compounds.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a halogen-lithium exchange reaction followed by quenching with an electrophilic tin species.[10][11] The typical precursor is a readily available 2-halo-3-methylpyridine, such as 2-bromo-3-methylpyridine.

The reaction proceeds via the formation of a highly reactive 3-methyl-2-lithiopyridine intermediate. The choice of a strong, non-nucleophilic base like n-butyllithium is critical for efficient halogen-lithium exchange at low temperatures, which minimizes potential side reactions such as deprotonation of the methyl group.[11] Subsequent addition of tributyltin chloride results in the desired C-Sn bond formation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-3-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

To this solution, add tributyltin chloride (1.1 eq) dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to afford this compound.

Reactivity Profile: A Focus on Stille Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[8][12][13] This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[8][12]

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is well-established and proceeds through a catalytic cycle involving a palladium(0) species.[8][12][14]

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.[12]

-

Transmetalation: The organostannane (in this case, this compound, where R² is the 3-methylpyridin-2-yl group) transfers its organic group to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.[14]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[8][12]

Factors Influencing Reactivity and Selectivity

The efficiency of the Stille coupling with this compound is influenced by several factors:

-

Palladium Catalyst and Ligands: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[9][15] The choice of ligand is crucial; electron-rich and bulky phosphine ligands often accelerate the reaction.[15][16]

-

Additives: The addition of copper(I) salts, such as CuI, can significantly accelerate the rate of Stille couplings.[15] This is attributed to the ability of Cu(I) to act as a scavenger for free ligands or to facilitate the transmetalation step.[15][16]

-

Solvent: Aprotic polar solvents like DMF, THF, and dioxane are commonly used.

-

Leaving Group: The reactivity of the electrophile generally follows the order I > Br > OTf >> Cl.[12]

Quantitative Data: Relative Reaction Rates in Stille Coupling

| Coupling Partner (R-X) | Relative Rate |

| Aryl Iodide | >10³ |

| Aryl Bromide | 1 |

| Aryl Chloride | <10⁻³ |

| Aryl Triflates | ~10² |

This table provides a generalized view of the relative reactivity of different electrophiles in Stille coupling reactions.

Applications in Medicinal Chemistry and Drug Development

The 3-methylpyridine moiety is a key structural element in numerous biologically active compounds.[3][17] The ability to readily introduce this fragment via Stille coupling with this compound makes it a valuable tool for drug discovery and development. Applications span various therapeutic areas, including oncology, neuroscience, and infectious diseases.[17] The pyridine nitrogen can serve as a hydrogen bond acceptor, influencing drug-target interactions, while the methyl group can provide beneficial steric interactions and improve metabolic stability.

Figure 2: Application workflow of this compound.

Experimental Workflow: Stille Coupling Protocol

The following is a representative protocol for a Stille coupling reaction using this compound.

Materials:

-

Aryl halide or triflate (1.0 eq)

-

This compound (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Anhydrous DMF

-

Saturated aqueous potassium fluoride (KF) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a degassed solution of the aryl halide or triflate in anhydrous DMF, add this compound and Pd(PPh₃)₄ under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous KF solution to precipitate the tin byproducts.

-

Stir the mixture for 1 hour, then filter through a pad of celite.

-

Extract the filtrate with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of substituted pyridines, which are of paramount importance in the pharmaceutical and materials science industries. Its primary application in Stille cross-coupling reactions provides a reliable and modular approach to constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and the factors influencing the Stille coupling is essential for its successful implementation in research and development. While the toxicity of organotin compounds is a consideration, proper handling and purification techniques can mitigate this drawback, allowing chemists to harness the full synthetic potential of this valuable building block.

References

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Donohoe, T. J., Basutto, J. A., & Bower, J. F. (2009). A Rapid and Efficient Method for the Synthesis of α,β-Unsaturated 1,5-Dicarbonyl Derivatives and Their Application to the Synthesis of Pyridines. The Journal of Organic Chemistry, 74(23), 9357-9360. [Link]

-

Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Highly Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]

- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.

-

Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. [Link]

- Casanova, J., & Casanova, R. (2004). The Stille Reaction. Comprehensive Organic Name Reactions and Reagents, 599.

-

Wei, Y., & Yoshikai, N. (2013). Copper-Catalyzed Redox-Neutral [3 + 3] Annulation of O-Acetyl Ketoximes and α,β-Unsaturated Aldehydes: Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 135(10), 3756-3759. [Link]

-

Laha, J. K., & Maji, A. (2018). Recent advances in the synthesis of multi-substituted pyridines. Organic & Biomolecular Chemistry, 16(10), 1649-1678. [Link]

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

-

Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, K. M. (2016). A review on the medicinal importance of pyridine derivatives.

-

Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(12), 2465-2483. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]

- 10. This compound|lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 13. Stille Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Alchemist's Pyridine: A Senior Application Scientist's Guide to Tributylstannyl Pyridines in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Contentious Reagent

In the landscape of modern organic synthesis, few reagents evoke the same mixture of appreciation and caution as organotins. Among these, tributylstannyl pyridines stand as a testament to a powerful synthetic tool that has enabled the construction of countless complex molecules, particularly within the pharmaceutical and materials science sectors. Their utility in the famed Stille cross-coupling reaction is legendary, offering a reliable method for forging carbon-carbon bonds with a level of functional group tolerance that remains impressive.

However, the well-documented toxicity of organotin compounds necessitates a deep understanding and a disciplined approach to their use. This guide, written from the perspective of a seasoned application scientist, is not merely a collection of protocols. It is an in-depth exploration of the "why" behind the "how"—a technical and practical manual designed to empower researchers to leverage the synthetic power of tributylstannyl pyridines safely and effectively. We will delve into the nuances of their synthesis, explore the intricacies of their most famous application, the Stille coupling, and address the critical aspects of their handling and the greener alternatives that are shaping the future of cross-coupling chemistry.

The Synthesis of Tributylstannyl Pyridines: A Tale of Three Isomers

The preparation of 2-, 3-, and 4-tributylstannyl pyridine isomers is a cornerstone of their application. The most prevalent and reliable method involves a lithium-halogen exchange with the corresponding bromopyridine, followed by quenching with tributyltin chloride. This approach offers high yields and relatively straightforward purification.

The choice of starting bromopyridine isomer dictates the final product. The general synthetic pathway is illustrated below:

Caption: General synthetic route to tributylstannyl pyridines.

Experimental Protocol: Synthesis of 2-Tributylstannylpyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-tributylstannylpyridine, a commonly used isomer.

Materials:

-

2-Bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu3SnCl)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. A color change is typically observed. Stir the reaction mixture at -78 °C for 30-60 minutes.[1][2]

-

To the resulting pyridyllithium solution, add tributyltin chloride dropwise at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-3 hours, then gradually warm to room temperature and stir for an additional hour.[1][2]

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-tributylstannylpyridine.[1]

Comparative Data of Tributylstannyl Pyridine Isomers

While all three isomers are synthesized via a similar route, their physical and spectroscopic properties differ.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Tributylstannylpyridine | 17997-47-6 | C17H31NSn | 368.14 | Transparent yellow liquid |

| 3-Tributylstannylpyridine | 59020-10-9 | C17H31NSn | 368.14 | White to pale yellow solid |

| 4-Tributylstannylpyridine | 124252-41-1 | C17H31NSn | 368.15 | Pale yellow to colorless solid or liquid |

Characterization Data (¹H and ¹³C NMR in CDCl₃):

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Tributylstannylpyridine | 8.73 (d), 7.48 (t), 7.39 (d), 7.10 (dd), 1.70-1.05 (m), 0.85 (t)[3] | Not readily available in a comparative format. |

| 3-Tributylstannylpyridine | Aromatic protons typically appear in the range of 8.5-7.2 ppm. | Aromatic carbons appear around 150, 124, and 136 ppm for C2, C3, and C4 respectively.[4] |

| 4-Tributylstannylpyridine | Aromatic protons typically appear as two doublets. | Aromatic carbons appear around 150, 124, and 136 ppm for C2, C3, and C4 respectively.[4] |

The Stille Cross-Coupling Reaction: The Pyridine Synthon in Action

The palladium-catalyzed Stille cross-coupling reaction is the premier application of tributylstannyl pyridines. It allows for the formation of a C-C bond between the pyridine ring and a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates. The reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[5][6][7]

The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Causality in Experimental Choices for Stille Coupling

-

Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are commonly used. The choice of phosphine ligands can significantly impact the reaction rate and yield by influencing the electron density and steric environment of the palladium center.[8][9]

-

Solvent: Aprotic polar solvents like DMF, THF, or toluene are typically employed to dissolve the reactants and facilitate the reaction.

-

Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the rate-limiting step.[7] Lithium chloride (LiCl) can also be beneficial by facilitating the dissociation of ligands from the palladium center.

Experimental Protocol: Stille Coupling of 2-Tributylstannylpyridine with an Aryl Bromide

This protocol outlines a general procedure for a Stille cross-coupling reaction.

Materials:

-

2-Tributylstannylpyridine

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Optional: Copper(I) iodide (CuI) and/or Lithium chloride (LiCl)

-

Saturated aqueous potassium fluoride (KF) solution (for workup)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and any additives (e.g., CuI, LiCl).

-

Add the anhydrous solvent, followed by the 2-tributylstannylpyridine.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To remove the tin byproducts, stir the reaction mixture with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of celite, washing with an organic solvent.

-

Extract the filtrate with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling of Organotin Compounds: A Non-Negotiable Priority

The high toxicity of organotin compounds, including tributylstannyl pyridines, cannot be overstated. These compounds are neurotoxic and can be absorbed through the skin.[8][9][10][11] Therefore, strict adherence to safety protocols is paramount.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.

-

Fume Hood: All manipulations of organotin compounds should be performed in a well-ventilated chemical fume hood.

-

Waste Disposal: Organotin waste is hazardous and must be disposed of according to institutional and regulatory guidelines. Never dispose of organotin waste down the drain.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

The Horizon: Alternatives and Recent Advances

The toxicity of organotin reagents has driven the development of alternative cross-coupling methodologies. The Suzuki-Miyaura coupling, which utilizes less toxic and more environmentally benign organoboron reagents, has emerged as a powerful alternative for the synthesis of biaryl compounds, including those containing pyridine moieties.[4][5][12][13]

Recent research in the field of organostannanes continues to focus on developing more efficient and greener synthetic methods. This includes the use of microwave-assisted synthesis to accelerate reactions and the development of catalytic systems that can be used in greener solvents like water.[2][14] Furthermore, efforts are ongoing to develop Stille couplings that are catalytic in tin, which would significantly reduce the amount of toxic tin waste generated.[15]

Conclusion: A Powerful Tool Demanding Respect

Tributylstannyl pyridines are undeniably powerful reagents in the synthetic chemist's toolbox. Their ability to cleanly and efficiently introduce a pyridine ring into a wide variety of molecules has cemented their place in the annals of organic synthesis. However, their utility is intrinsically linked to the responsibility of the user. A thorough understanding of their synthesis, reactivity, and, most importantly, their hazards is essential for their safe and effective application. As the field of chemistry continues to evolve towards greener and more sustainable practices, the lessons learned from working with challenging reagents like tributylstannyl pyridines will undoubtedly inform the development of the next generation of synthetic methodologies.

References

-

National Center for Biotechnology Information. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

Espinet, P., & Casado, A. L. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(8), 4964-4982. [Link]

-

Caspado, M. A., & Espinet, P. (2015). THE STILLE REACTION, 38 YEARS LATER. CORE. [Link]

-

Barros, S. M., & Rossi, R. A. (2014). Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. Semantic Scholar. [Link]

-

SACH. 2-(TRIBUTYLSTANNYL)PYRIDINE (CAS No.: 17997-47-6) in Organic Synthesis. [Link]

-

Barnes, J. M., & Stoner, H. B. (1959). The toxicology of tin compounds. Pharmacological Reviews, 11(2), 211-231. [Link]

-

LookChem. 4-(Tributylstannyl)pyridine. [Link]

-

The Royal Society of Chemistry. Supplementary Information for.... [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Herbage, M. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4372-4375. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Maleczka Jr, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(23), 5634-5635. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

-

ResearchGate. 13C-NMR spectrum of (4). [Link]

-

Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Request PDF. [Link]

-

ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]

-

Maleczka Jr, R. E., & Terstiege, I. (1998). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]

- 4. testbook.com [testbook.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. organicreactions.org [organicreactions.org]

- 11. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 4-(Tributylstannyl)pyridine|lookchem [lookchem.com]

- 14. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. chemistry.msu.edu [chemistry.msu.edu]

An In-depth Technical Guide to the Discovery and History of Organostannane Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Powerful Tool in Organic Synthesis

Organostannane reagents, organometallic compounds featuring a carbon-tin bond, have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision.[1] Their journey from a laboratory curiosity to a cornerstone of synthetic chemistry is a testament to the relentless pursuit of new methods for carbon-carbon bond formation. The story of organostannanes begins in the mid-19th century with the pioneering work of English chemist Edward Frankland. In 1849, in his quest to isolate free alkyl radicals, Frankland synthesized the first organotin compound, diethyltin diiodide ((CH₃CH₂)₂SnI₂).[2][3][4] This seminal discovery laid the foundation for the entire field of organotin chemistry, which would flourish over the next century and a half.[5][6] The field saw rapid expansion in the 1900s, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds.[2]

The Stille Coupling: A Revolution in Carbon-Carbon Bond Formation

While organostannanes found various applications, their true potential in complex molecule synthesis was fully realized with the development of the palladium-catalyzed cross-coupling reaction, famously known as the Stille coupling. This reaction, which forges a new carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide, was extensively developed and popularized by American chemist John K. Stille in the late 1970s.[7] The Stille reaction offers several advantages that have cemented its place in the synthetic chemist's toolbox: it is tolerant of a wide array of functional groups, the reagents are often stable to air and moisture, and the reaction conditions are generally mild.[7][8] These features make it particularly well-suited for the late-stage modification of complex molecules, a crucial aspect of drug discovery and development.

The general scheme for the Stille coupling is as follows:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (catalyzed by a Palladium(0) complex)

Where:

-

R¹ and R² are organic moieties (e.g., aryl, vinyl, alkyl)

-

X is a halide (I, Br, Cl) or a pseudohalide (e.g., triflate - OTf)

-

R³ is typically an alkyl group (e.g., butyl)

Delving into the Mechanism of the Stille Coupling

The mechanism of the Stille reaction has been the subject of extensive investigation and is understood to proceed through a catalytic cycle involving a palladium(0) species.[7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the organic electrophile (R¹-X). This step results in the formation of a square planar Pd(II) intermediate.

-

Transmetalation: The organostannane reagent (R²-Sn(R³)₃) then reacts with the Pd(II) complex. The organic group R² is transferred from the tin atom to the palladium center, displacing the halide or pseudohalide, which then associates with the tin. This is often the rate-determining step of the reaction.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are then coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

A Practical Guide to Working with Organostannane Reagents

Synthesis of a Key Organostannane Reagent: Tributyl(vinyl)tin

Tributyl(vinyl)tin is a commonly used and commercially available organostannane reagent. For researchers who need to prepare it in the laboratory, the reaction of a vinyl Grignard reagent with tributyltin chloride is a standard and reliable method.

Experimental Protocol: Synthesis of Tributyl(vinyl)tin

-

Materials: Magnesium turnings, vinyl bromide (as a solution in THF), tributyltin chloride, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small amount of a solution of vinyl bromide in anhydrous THF to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started (indicated by gentle refluxing), add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of tributyltin chloride in anhydrous THF to the Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation to obtain pure tributyl(vinyl)tin.

-

Figure 2: Workflow for the synthesis of tributyl(vinyl)tin.

Performing a Typical Stille Coupling Reaction

The following protocol provides a general procedure for the Stille coupling of an aryl iodide with tributyl(vinyl)tin. The specific conditions may need to be optimized for different substrates.

Experimental Protocol: Stille Coupling of 4-Iodoanisole with Tributyl(vinyl)tin

-

Materials: 4-Iodoanisole, tributyl(vinyl)tin, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous and degassed solvent (e.g., toluene or DMF), saturated aqueous potassium fluoride (KF) solution.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodoanisole, the palladium catalyst, and the anhydrous, degassed solvent.

-

Add tributyl(vinyl)tin to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of celite to remove the precipitate.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 4-vinylanisole.

-

Sources

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)pyridine: Properties, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, the development of efficient and versatile methods for the construction of complex molecular architectures is of paramount importance. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of carbon-carbon bonds. The Stille reaction, which utilizes organostannanes as coupling partners, stands out due to its tolerance of a wide array of functional groups, its insensitivity to moisture and air, and the stability of the organotin reagents.[1][2] This guide provides a comprehensive technical overview of a key building block in this context: 3-Methyl-2-(tributylstannyl)pyridine .

This document will delve into the core physical and chemical properties of this reagent, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its application as a strategic component in the synthesis of complex pyridine-containing molecules, a motif frequently encountered in medicinally active compounds. The insights provided herein are curated for the practicing researcher, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any synthetic endeavor. This compound is a stable yet reactive organometallic compound, and its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₃NSn | [3][4] |

| Molecular Weight | 382.17 g/mol | [3][4] |

| CAS Number | 259807-97-1 | [3][4] |

| Appearance | Expected to be a liquid | Inferred from isomers |

| Boiling Point | 396.76 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 193.754 °C (Predicted) | [5] |

| Density | ~1.1 g/mL (Estimated based on isomers) | [N/A] |

| Refractive Index | ~1.51 (Estimated based on isomers) | [N/A] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyltin group and the 3-methylpyridine moiety. The tributyl group will exhibit a series of multiplets in the upfield region (δ 0.8-1.6 ppm). The methyl group on the pyridine ring will appear as a singlet around δ 2.3-2.5 ppm. The aromatic protons on the pyridine ring will resonate in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being diagnostic of the substitution pattern.

-

¹³C NMR: The carbon NMR will show signals for the four distinct carbons of the tributyl group (typically between δ 9 and 30 ppm). The methyl carbon of the pyridine ring will appear around δ 20-25 ppm. The pyridine ring carbons will be observed in the aromatic region (δ 120-150 ppm), with the carbon directly attached to the tin atom showing characteristic coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

¹¹⁹Sn NMR: The tin-119 NMR spectrum is a powerful tool for characterizing organotin compounds. For tributyl(aryl)stannanes, the ¹¹⁹Sn chemical shift is typically observed in the range of -40 to -65 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong C-H stretching and bending vibrations of the butyl and methyl groups in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. Characteristic aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring will be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.[8][9]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by quenching with an electrophilic tin reagent. The following protocol is a robust and reliable method adapted from established procedures for analogous compounds.[10]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-3-methylpyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour. A color change is typically observed, indicating the formation of the lithiated pyridine intermediate.

-

Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at -78 °C for an additional 2 hours and then warmed to room temperature and stirred for another 1 hour.

-

Quench and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction.[1][11][12] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and a variety of organic electrophiles, such as aryl halides, vinyl halides, and acyl chlorides.

The Stille Coupling Catalytic Cycle